REACTION_CXSMILES
|
[B-]1(F)(F)[N+:9]2=[CH:10][CH:11]=[CH:12][C:8]2=[CH:7][C:6]2N1C=[CH:4][CH:5]=2.C=CC1C=CC=CC=1.Br[N:24]=[N+:25]=[N-]>[Cu]>[N:9]([CH:10]=[CH:11][C:12]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[N+:24]=[N-:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |